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These application notes provide a detailed overview and experimental protocols for the co-

immunoprecipitation (Co-IP) of Integrin-Linked Kinase Associated Phosphatase (ILKAP) and

Integrin-Linked Kinase (ILK). This interaction is a key regulatory mechanism in cellular

signaling pathways, and its study is crucial for understanding various physiological and

pathological processes.

Introduction
Integrin-Linked Kinase (ILK) is a serine/threonine kinase that plays a central role in connecting

integrins to the actin cytoskeleton and mediating signal transduction. ILK is involved in cell

adhesion, proliferation, survival, and migration. ILKAP is a protein phosphatase 2C (PP2C) that

selectively associates with ILK to modulate its activity and downstream signaling. The physical

interaction between ILKAP and ILK has been demonstrated by co-immunoprecipitation,

showing that ILKAP can negatively regulate ILK's kinase activity. This regulation has

implications for signaling pathways, including the GSK3β pathway, and is of interest in cancer

research and other diseases where ILK signaling is dysregulated.[1][2]

Principle of Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein

interactions in their native cellular environment. The principle involves using an antibody to

specifically pull down a protein of interest (the "bait," e.g., ILK) from a cell lysate. If other
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proteins (the "prey," e.g., ILKAP) are bound to the bait protein, they will be pulled down as a

complex. This complex is then captured on antibody-binding beads, washed to remove non-

specific proteins, and the components are eluted and analyzed, typically by Western blotting.

Data Presentation
The interaction between ILK and ILKAP has been qualitatively demonstrated in several studies.

[1][3] While specific quantitative binding affinities from co-immunoprecipitation experiments are

not readily available in the public domain, the following table represents the expected semi-

quantitative results from a successful co-immunoprecipitation experiment followed by Western

blot analysis. The data is presented as relative band intensity, normalized to the input.

Experiment Bait Protein (IP)

Prey Protein

Detected

(Western Blot)

Relative Band

Intensity of Prey

in IP Fraction

(normalized to

Input)

Conclusion

1 ILK ILKAP +++

ILKAP co-

precipitates with

ILK

2 ILKAP ILK +++

ILK co-

precipitates with

ILKAP

3 (Negative

Control)

Isotype Control

IgG
ILKAP -

No non-specific

binding of ILKAP

to IgG

4 (Negative

Control)

Isotype Control

IgG
ILK -

No non-specific

binding of ILK to

IgG

Note: '+++' indicates a strong signal, and '-' indicates no detectable signal. This is a

representative table based on published qualitative findings.
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This section provides a detailed protocol for the co-immunoprecipitation of endogenous ILK

and ILKAP from mammalian cell lysates.

Materials and Reagents
Cell Lines: HEK293T or LNCaP cells

Antibodies:

Anti-ILK antibody (for immunoprecipitation and Western blot)

Anti-ILKAP antibody (for immunoprecipitation and Western blot)

Normal Rabbit or Mouse IgG (Isotype control)

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), ice-cold

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or

Triton X-100, with freshly added protease and phosphatase inhibitors)

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration, or PBS with

0.1% Tween-20)

Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M Glycine-HCl, pH 2.5)

Beads: Protein A/G magnetic beads or agarose beads

Other:

Cell scraper

Microcentrifuge tubes

Rotating platform

Magnetic rack (for magnetic beads)
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Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer,

secondary antibodies, and detection substrate)

Protocol
1. Cell Culture and Lysis

Culture HEK293T or LNCaP cells to 80-90% confluency in appropriate media.

Wash the cells twice with ice-cold PBS.

Aspirate the PBS completely and add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your

protein input.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

or Bradford).

2. Pre-clearing the Lysate (Optional but Recommended)

To reduce non-specific binding, incubate the cleared lysate with 20-30 µL of Protein A/G

beads for 1 hour at 4°C on a rotator.

Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to

a new tube.

3. Immunoprecipitation

Adjust the protein concentration of the pre-cleared lysate to 1-2 mg/mL with Co-IP Lysis

Buffer.

Aliquot 500 µg to 1 mg of total protein into three separate tubes:
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Tube 1 (Test): Add 2-5 µg of anti-ILK antibody.

Tube 2 (Reciprocal Test): Add 2-5 µg of anti-ILKAP antibody.

Tube 3 (Negative Control): Add an equivalent amount of isotype control IgG.

Incubate the tubes overnight at 4°C on a rotator.

Add 30-50 µL of equilibrated Protein A/G beads to each tube.

Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

4. Washing

Pellet the beads by centrifugation or using a magnetic rack.

Carefully remove and discard the supernatant.

Add 1 mL of ice-cold Wash Buffer and gently resuspend the beads.

Pellet the beads again and discard the supernatant.

Repeat the wash step 3-4 times to remove non-specific proteins.

5. Elution

After the final wash, remove all residual wash buffer.

Elute the protein complexes from the beads by adding 30-50 µL of 1X SDS-PAGE sample

buffer and boiling for 5-10 minutes at 95°C.

Alternatively, for native elution, use 0.1 M Glycine-HCl, pH 2.5, and incubate for 5-10 minutes

at room temperature, then neutralize with 1.5 M Tris-HCl, pH 8.8.

Pellet the beads and collect the supernatant containing the eluted proteins.

6. Analysis by Western Blot

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Load the eluted samples, along with a small fraction of the initial cell lysate (input control),

onto an SDS-PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Probe the membrane with the primary antibody for the "prey" protein (e.g., anti-ILKAP for the

ILK IP, and anti-ILK for the ILKAP IP).

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate.

Visualizations
ILK-ILKAP Signaling Pathway
The following diagram illustrates the interaction between ILK and ILKAP and its impact on the

downstream GSK3β signaling pathway.
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Caption: ILK-ILKAP interaction and its effect on GSK3β signaling.

Co-Immunoprecipitation Workflow
This diagram outlines the key steps of the co-immunoprecipitation procedure.
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Caption: A simplified workflow for co-immunoprecipitation.

Logical Relationship of Co-IP Components
This diagram illustrates the logical relationship between the components in a co-

immunoprecipitation experiment designed to show the interaction between ILK and ILKAP.

Caption: Logical connections in an ILK-ILKAP Co-IP experiment.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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